![molecular formula C19H22FN7O3 B2582048 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 879479-30-8](/img/structure/B2582048.png)
2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
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Overview
Description
The compound is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It has been evaluated as a competitive inhibitor in the context of tyrosinase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase .Scientific Research Applications
- Benzoxazoles, including this compound, have been investigated for their potential as anticancer agents. In particular, some derivatives show promising activity against lung carcinoma cells (A-549) while sparing healthy cells . Researchers are exploring their mechanisms of action and optimizing their efficacy.
- The piperazine and fluorine moieties in this compound may contribute to its anti-inflammatory effects. Researchers have studied similar benzoxazole analogues as mPGES-1 inhibitors, which play a role in inflammation . Investigating this compound’s anti-inflammatory potential could yield valuable insights.
- Benzoxazoles have demonstrated antifungal activity in previous studies . Further exploration of this compound’s efficacy against specific fungal strains could be worthwhile.
- The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, which shares structural features with our compound, has shown inhibition against VEGFR2 . Investigating our compound’s activity against VEGFR2 could be relevant for angiogenesis-related diseases.
- Some benzoxazole derivatives have been explored as PARP inhibitors in human breast cancer cells . Investigating whether our compound exhibits similar PARP-targeting properties could be valuable for cancer therapy.
Anticancer Activity
Anti-Inflammatory Properties
Antifungal Applications
Targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
Poly (ADP-Ribose) Polymerase (PARP) Targeting
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-[7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O3/c1-24-16-15(17(29)23-19(24)30)27(10-12-2-4-13(20)5-3-12)18(22-16)26-8-6-25(7-9-26)11-14(21)28/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIGVXXCFCYVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide |
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